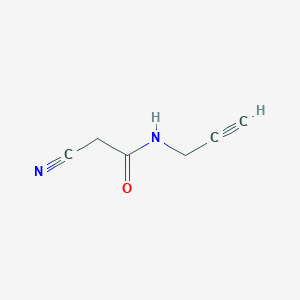
2-cyano-N-(prop-2-yn-1-yl)acetamide
Cat. No. B2681931
Key on ui cas rn:
268222-23-7
M. Wt: 122.127
InChI Key: UWMHFSKISKQAEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06416746B1
Procedure details


A mixture of 15.4 ml (240 mmol) of propargyl amine and 17.1 ml (160 mmol) of ethyl cyano acetate was heated for 7 hours to 40° C. in a reaction flask. The crystalline material formed was heated for another 17 hours to 70° C. Then, the cooled reddish product was dried at high vacuum to yield 18.4 g (94%) of a red powder, m.p. 100-103° C.


Name
Yield
94%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH2:4])[C:2]#[CH:3].CCO[C:8]([CH2:10][C:11]#[N:12])=[O:9]>>[C:11]([CH2:10][C:8]([NH:4][CH2:1][C:2]#[CH:3])=[O:9])#[N:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)N
|
|
Name
|
|
|
Quantity
|
17.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)CC#N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated for 7 hours to 40° C. in a reaction flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystalline material formed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated for another 17 hours to 70° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then, the cooled reddish product was dried at high vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)CC(=O)NCC#C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 18.4 g | |
| YIELD: PERCENTYIELD | 94% | |
| YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
